molecular formula C22H27FN4O2 B2825455 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 899729-21-6

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No. B2825455
CAS RN: 899729-21-6
M. Wt: 398.482
InChI Key: SNUBVKTUQZUPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications

Fluoroionophore Development

A study by Hong et al. (2012) explored the development of fluoroionophores based on diamine-salicylaldehyde derivatives, which include compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide. These fluoroionophores showed specific metal response capabilities, highlighting their potential use in cellular metal staining and recognition applications in both fluorescence and ratio fluorescence methods (Hong, Lin, Hsieh, & Chang, 2012).

Antitumor and Antimicrobial Activities

El‐Borai et al. (2013) investigated the chemical behavior of a compound structurally related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide. The study focused on its interactions with active methylene reagents, leading to the formation of pyrazolopyridine derivatives. These derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities, suggesting potential applications in the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Anticoccidial Agents

Research by Qian et al. (2006) involved the synthesis of 2-(4-fluorophenyl)-3-(4-pyridinyl)-5-substituted pyrroles, closely related to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide. This study focused on evaluating these compounds as potential anticoccidial agents, with particular attention to their ability to inhibit Eimeria tenella PKG (cGMP-dependent protein kinase). The findings of this study contribute to the understanding of the compound's potential use in veterinary medicine and the treatment of coccidiosis (Qian et al., 2006).

Photophysical Behavior

Dash and Krishnamoorthy (2009) investigated the photophysical behavior of a compound structurally similar to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide. The study focused on understanding the fluorescent properties of these compounds in different micellar environments, which can be pivotal in the development of new fluorescent probes for various scientific applications, such as molecular imaging and diagnostics (Dash & Krishnamoorthy, 2009).

Compulsive Food Consumption Study

Piccoli et al. (2012) conducted research on orexin receptors, which are implicated in various physiological processes including feeding. Although the compound studied is not exactly N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide, it shares structural similarities. This research provides insights into the role of these types of compounds in modulating physiological behaviors like feeding, potentially leading to applications in treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-26(2)19-11-5-16(6-12-19)20(27-13-3-4-14-27)15-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBVKTUQZUPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

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